molecular formula C11H9Cl2NO2 B8350727 3-Acetoxy-2-(2,5-dichlorophenyl)propanenitrile

3-Acetoxy-2-(2,5-dichlorophenyl)propanenitrile

Cat. No. B8350727
M. Wt: 258.10 g/mol
InChI Key: YBIKGDPBUFPWRE-UHFFFAOYSA-N
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Patent
US08153688B2

Procedure details

This ester was prepared using the procedure described in Example 5, except 2-(2,5-dichlorophenyl)-3-hydroxypropanenitrile was used in place of 2-(2-chloro-5-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile. The preparation of 2-2,5-dichlorophenyl)-3-hydroxypropanenitrile is described in Example 4. The recovered ester product was a white solid (92% yield), m.p. 79-80.5° C.
Name
2-(2,5-dichlorophenyl)-3-hydroxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[CH:9]([CH2:12][OH:13])[C:10]#[N:11].[OH:14][CH2:15][CH2:16]C#N>>[C:15]([O:13][CH2:12][CH:9]([C:3]1[CH:4]=[C:5]([Cl:8])[CH:6]=[CH:7][C:2]=1[Cl:1])[C:10]#[N:11])(=[O:14])[CH3:16]

Inputs

Step One
Name
2-(2,5-dichlorophenyl)-3-hydroxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)C(C#N)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC#N
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C#N)C1=C(C=CC(=C1)Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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